molecular formula C5Cl5F7O B13765667 2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether CAS No. 61196-11-0

2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether

Cat. No.: B13765667
CAS No.: 61196-11-0
M. Wt: 386.3 g/mol
InChI Key: CIARXPIAQOCSCO-UHFFFAOYSA-N
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Description

2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether is a specialized halogenated ether designed for advanced research and development applications. This compound is of significant interest in the field of fluorochemical research, particularly as a potential intermediate or precursor in the synthesis of complex molecules. Its molecular structure, incorporating multiple chlorine and fluorine atoms, suggests potential utility in the development of novel surfactants, specialty solvents, and functional materials where unique surface properties and chemical stability are required . Researchers are also investigating its use in the creation of new polymeric materials and as a building block in pharmaceutical and agrochemical discovery. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a well-ventilated laboratory setting, using suitable personal protective equipment.

Properties

CAS No.

61196-11-0

Molecular Formula

C5Cl5F7O

Molecular Weight

386.3 g/mol

IUPAC Name

1,1,3-trichloro-1-(2,2-dichloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropane

InChI

InChI=1S/C5Cl5F7O/c6-2(7,13)5(16,17)18-3(8,9)1(11,12)4(10,14)15

InChI Key

CIARXPIAQOCSCO-UHFFFAOYSA-N

Canonical SMILES

C(C(OC(C(F)(Cl)Cl)(F)F)(Cl)Cl)(C(F)(F)Cl)(F)F

Origin of Product

United States

Chemical Reactions Analysis

2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether can undergo various chemical reactions, including:

Scientific Research Applications

2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether involves its interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substitution Patterns

Target Compound :
  • Substituents : Five chlorine and seven fluorine atoms distributed across ethyl and propyl ether groups.
  • Key Features : High halogenation enhances thermal stability and resistance to degradation but increases environmental persistence .
Similar Compounds :

1,1,2-Trifluoroethyl-2-chloroethyl-2,2,3,3-tetrafluoropropyl ether (CAS 65064-83-7):

  • Formula : C₅H₄ClF₇O .
  • Substituents : One chlorine, seven fluorine atoms.
  • Comparison : Reduced chlorine content lowers molecular weight (248.5 g/mol) and may decrease environmental persistence compared to the target compound .

1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (CAS 16627-68-2): Formula: C₅H₄F₈O . Comparison: Absence of chlorine reduces toxicity concerns but limits thermal stability.

Allyl 2,2,3,3-tetrafluoropropyl ether (CAS 681-68-5):

  • Formula : C₆H₈F₄O .
  • Substituents : Allyl group with four fluorine atoms.
  • Comparison : Lower molecular weight (172.12 g/mol) and boiling point (110°C) make it volatile. Applications include polymer precursors .

Methyl 1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propyl ether (CAS 382-26-3):

  • Formula : C₅H₄F₈O .
  • Substituents : Methyl group with eight fluorine atoms.
  • Comparison : High fluorine content enhances hydrophobicity (logP ~3.0 estimated) but lacks chlorine’s flame-retardant properties .

Thermodynamic Properties

Compound (CAS) Molecular Weight (g/mol) logP Boiling Point (K) Vaporization Enthalpy (kJ/mol)
Target (61196-11-0) 362.3 5.295 362–449 45.3
65064-83-7 248.5 ~3.0* Not reported Not reported
16627-68-2 232.1 ~2.5* 298–310 28.6
681-68-5 172.12 2.089 383 (110°C) Not reported
382-26-3 232.07 ~3.0* 298–320 31.2

*Estimated based on structural analogs.

Key Observations :

  • The target compound’s high logP and vaporization enthalpy correlate with its chlorine-rich structure, favoring use in high-temperature applications.
  • Fluorine-dominated analogs (e.g., 16627-68-2) exhibit lower boiling points and enthalpies, suited for volatile solvents .

Environmental and Industrial Considerations

  • Environmental Impact: Chlorinated ethers like the target compound pose higher bioaccumulation risks due to lipophilicity (logP >5) .
  • Industrial Applications :

    • Target Compound : Likely used in niche applications requiring chemical inertness, such as aerospace lubricants .
    • Allyl 2,2,3,3-tetrafluoropropyl ether : Employed in synthesizing fluorinated polymers for medical devices .

Biological Activity

2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether (chemical formula: C5_5Cl5_5F7_7O) is a complex halogenated ether that has garnered attention for its potential biological activities. This compound is part of a larger class of perfluorinated compounds (PFCs), which are known for their unique chemical properties and environmental persistence. Understanding the biological activity of this compound is crucial for assessing its safety and potential applications in various fields.

Structure and Composition

The structure of this compound can be represented as follows:

  • Molecular Formula : C5_5Cl5_5F7_7O
  • Molecular Weight : 386.307 g/mol

The compound features multiple chlorine and fluorine substituents, which contribute to its stability and resistance to degradation.

Physical Properties

PropertyValue
Boiling PointNot available
Melting PointNot available
SolubilityLow in water
DensityNot available

Toxicological Studies

Research on the toxicological effects of this compound has been limited, but several studies have indicated potential toxicity associated with exposure to halogenated compounds. The following points summarize key findings:

  • Cytotoxicity : In vitro studies have shown that halogenated ethers can induce cytotoxic effects in mammalian cell lines, although specific data for this compound is scarce.
  • Endocrine Disruption : Some perfluorinated compounds are known to disrupt endocrine functions. Research on similar compounds suggests that exposure may lead to alterations in hormone levels and reproductive health.
  • Carcinogenic Potential : While direct evidence for the carcinogenicity of this specific ether is lacking, related compounds have been linked to increased cancer risk in laboratory settings.

Environmental Impact

Due to its persistence in the environment, this compound poses potential risks to ecological systems. Studies indicate that PFCs can bioaccumulate in wildlife and may disrupt local ecosystems.

Case Study 1: Exposure Assessment

A study conducted on occupational exposure to PFCs highlighted the need for monitoring levels of halogenated compounds in industrial settings. Workers exposed to similar compounds exhibited elevated serum levels of PFCs, raising concerns about long-term health effects.

Case Study 2: Ecotoxicology

Research examining the ecotoxicological impacts of halogenated ethers revealed that aquatic organisms exposed to these substances experienced significant physiological stress and altered reproductive success. While specific data on this ether is limited, it underscores the necessity for further investigation.

Preparation Methods

Preparation Methods Analysis

Currently, no direct preparation method for 2,2-Dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether is explicitly documented in open literature. However, closely related compounds such as 1,1,2,2-tetrafluoroethyl-2,2,2-trifluoroethyl ether and related fluorinated ethers have well-documented synthetic routes that provide valuable insights. These methods involve catalytic etherification reactions and halogenation-fluorination sequences, which can be adapted or serve as a foundation for preparing the target compound.

Composite Catalyst-Mediated Etherification

A prominent method for preparing related fluorinated ethers involves a two-step process using a composite catalyst system comprising:

  • Strongly basic anion exchange resin (e.g., D201 resin)
  • N-hydroxyethyl perfluorooctane sulfonamide
  • 1,8-Diazabicyclo(5,4,0)undec-7-ene (DBU)
  • Disodium ethylenediaminetetraacetate (EDTA)
  • Water as solvent
Step 1: Composite Catalyst Preparation
  • Mix 100 parts by weight of strongly basic anion exchange resin with 200–400 parts water.
  • Add 0.1–0.5 parts N-hydroxyethyl perfluorooctane sulfonamide, 5–20 parts DBU, and 0.05–0.5 parts EDTA.
  • Stir the mixture at 40–80°C for 10–20 hours to obtain the composite catalyst.
Step 2: Etherification Reaction
  • Add 100 parts trifluoroethanol and 30–100 parts of the prepared composite catalyst into a reaction vessel.
  • Introduce tetrafluoroethylene monomer gradually at 40–80°C.
  • Continue the reaction until 300–500 parts of tetrafluoroethylene are consumed.
  • Filter to recover and recycle the catalyst.
  • Wash and purify the filtrate to isolate the fluorinated ether product.
Reaction Conditions and Yields
Embodiment Resin (kg) Water (kg) Sulfonamide (kg) DBU (kg) EDTA (kg) Temp. (°C) Time (h) Catalyst (kg) Tetrafluoroethylene (kg) Yield (%) Selectivity (%)
1 100 300 0.3 10 0.2 60 15 70 400 Data in Table 1* Data in Table 1*
2 100 200 0.1 5 0.05 40 20 30 300 Data in Table 1* Data in Table 1*
3 100 400 0.5 20 0.5 80 10 100 500 Data in Table 1* Data in Table 1*
4 100 350 0.4 15 0.4 50 12 80 450 Data in Table 1* Data in Table 1*

*Specific yield and selectivity data referenced in patent CN105061162A but not explicitly detailed here.

This method is noted for:

  • Good catalyst activity and recyclability
  • Environmentally friendly process with minimal waste
  • High selectivity towards the desired ether

Fluorination of Chlorinated Precursors

Another related approach involves fluorination of chlorinated hydrocarbons using hydrogen fluoride (HF) in the presence of catalysts (e.g., chromium-based catalysts):

  • Starting from chlorinated precursors such as 1,1,2-trichloroethane or 1,2-dichloroethylene.
  • Perform fluorination to obtain trifluoroethane derivatives.
  • Subsequent dehydrofluorination or further reactions yield fluorinated ethylene or ether compounds.

This method is valuable for preparing fluorinated building blocks that can be assembled into complex ether structures.

Summary of Preparation Strategies

Methodology Key Features Applicability to Target Compound
Composite Catalyst Etherification Uses anion exchange resin, sulfonamide, DBU, EDTA; mild conditions; recyclable catalyst Directly applicable for similar fluorinated ethers; adaptable for target compound
Halogenation-Fluorination Stepwise chlorination then fluorination; uses elemental chlorine and fluorinating agents Useful for introducing chlorine and fluorine substituents; precursor synthesis
Fluorination of Chlorinated Precursors Catalytic HF fluorination of chlorinated hydrocarbons; gas or liquid phase Provides fluorinated building blocks; may precede ether formation

Research Outcomes and Notes

  • The composite catalyst method (patent CN105061162A) demonstrates that reaction temperature, catalyst composition, and reactant ratios strongly influence yield and selectivity.
  • Catalyst recycling reduces waste and improves sustainability.
  • Halogenation-fluorination routes require strict control of reaction conditions and handling of hazardous reagents but allow precise substitution patterns.
  • No direct industrial-scale synthesis of This compound was found, suggesting the need for adaptation of these methods or further research.

Q & A

Basic Question: What thermodynamic properties are critical for characterizing 2,2-dichlorotrifluoroethyl 1,1,3-trichlorotetrafluoropropyl ether, and how are they experimentally determined?

Answer:
Key thermodynamic properties include:

  • Enthalpy of formation (ΔfH°) for gas and liquid phases .
  • Enthalpy of combustion (ΔcH°) and enthalpy of vaporization (ΔvapH°) .

Methodology:

  • Gas-phase calorimetry measures ΔfH°gas using combustion or reaction calorimetry.
  • Condensed-phase studies use differential scanning calorimetry (DSC) for ΔfH°liquid and ΔvapH° .
  • Data validation requires cross-referencing with NIST Standard Reference Database 69 and ensuring consistency with quantum mechanical calculations .

Advanced Question: How can researchers design experiments to resolve contradictions in reported thermochemical data (e.g., ΔfH° discrepancies)?

Answer:
Contradictions may arise from experimental conditions (e.g., purity, calibration). Mitigation strategies:

  • Replicate experiments under standardized conditions (e.g., 298 K, 1 atm) .
  • Meta-analysis of historical data, prioritizing studies with detailed uncertainty quantification .
  • Hybrid methods combining experimental calorimetry with computational models (e.g., Gaussian thermochemistry workflows) .

Basic Question: What synthetic routes are reported for halogenated ethers like 2,2-dichlorotrifluoroethyl derivatives?

Answer:
Common methods include:

  • Radical-induced addition reactions (e.g., irradiation of diethyl ether with halogenated olefins) .
  • Nucleophilic substitution using fluorinated alcohols and chlorinated electrophiles .

Example: Irradiation of 1,1,2-trichloro-2-fluoroethylene with diethyl ether yields mixed halogenated ethers (16–26% yield) .

Advanced Question: How can reaction conditions be optimized to minimize by-products in radical-mediated syntheses of this compound?

Answer:

  • Control irradiation dosage : Lower doses (e.g., <2.3 × 10⁷ r) reduce side-product formation (e.g., ketones or acetyl ethers) .
  • Solvent selection : Non-polar solvents (e.g., hexane) suppress polar by-products.
  • Real-time monitoring : Use GC-MS or IR spectroscopy to track reaction progress and adjust parameters dynamically .

Basic Question: What analytical techniques are used to characterize this compound’s purity and structure?

Answer:

  • GC-MS : Identifies volatile impurities and quantifies yield .
  • IR spectroscopy : Confirms functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .
  • NMR (¹⁹F/¹³C) : Resolves structural isomers and quantifies halogen substitution patterns .

Advanced Question: How can researchers address spectral overlap in ¹⁹F NMR for highly fluorinated ethers?

Answer:

  • High-field NMR (>500 MHz) enhances resolution.
  • 2D NMR techniques (e.g., COSY, HSQC) differentiate overlapping signals .
  • Chemical shift prediction tools (e.g., ACD/Labs or computational DFT) assist in assignment .

Basic Question: What environmental fate studies are relevant for assessing this compound’s ecological impact?

Answer:
Key parameters include:

  • Persistence : Hydrolysis half-life in aqueous environments .
  • Bioaccumulation : LogP (octanol-water partition coefficient) predicts lipid solubility .
  • Degradation pathways : Photolysis or microbial breakdown products .

Advanced Question: How to design a long-term ecological risk assessment for this compound?

Answer:

  • Multi-tiered approach :
    • Lab-scale biodegradation assays (OECD 301/302 guidelines).
    • Mesocosm studies simulating real ecosystems .
    • Computational modeling (e.g., EPI Suite) to predict bioaccumulation and toxicity .
  • Endpoint analysis : Measure impacts on cell viability (e.g., algae growth inhibition) and ecosystem-level metrics (e.g., nutrient cycling) .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Fluoropolymer-coated gloves, face shields, and fume hoods .
  • Storage : Inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis .
  • Spill management : Neutralize with alkaline absorbents (e.g., sodium bicarbonate) .

Advanced Question: How can decomposition products of this compound be safely mitigated in lab settings?

Answer:

  • Catalytic destruction : Use Pt/Al₂O₃ catalysts to convert toxic by-products (e.g., HF or Cl₂) into benign salts .
  • Scrubbing systems : Install activated carbon filters to capture volatile halogenated fragments .

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